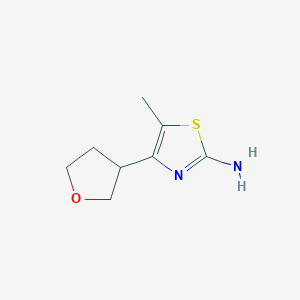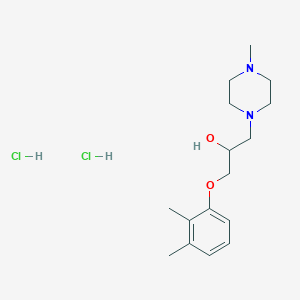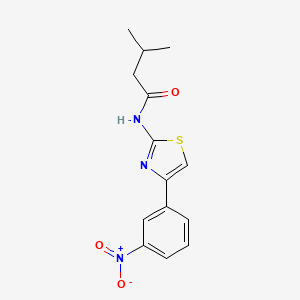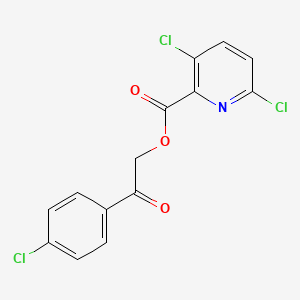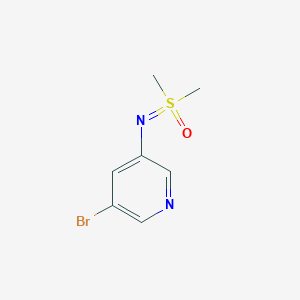
(5-Bromopyridin-3-yl)imino-dimethyl-oxo-lambda6-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Bromopyridin-3-yl)imino-dimethyl-oxo-lambda6-sulfane” is a chemical compound with the CAS Number: 2172959-32-7 . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2OS/c1-12(2,11)10-7-3-6(8)4-9-5-7/h3-5H,1H2,2H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.13 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.
Scientific Research Applications
Synthesis and Catalysis
A significant application of compounds similar to (5-Bromopyridin-3-yl)imino-dimethyl-oxo-lambda6-sulfane is in the field of synthesis and catalysis. For example, Lu-Lu Tian et al. (2019) developed a copper(I)-catalyzed method for sulfur-bridged dimerization of imidazopyridines, which is relevant for constructing sulfur-bridged compounds. This method demonstrates the role of such compounds in facilitating chemical synthesis processes (Lu-Lu Tian et al., 2019).
Biological Activity
Compounds like (5-Bromopyridin-3-yl)imino-dimethyl-oxo-lambda6-sulfane also show potential in biological activities. P. R. Rodrigues and Satish M. Bhalekar (2016) synthesized derivatives that were evaluated for their biological efficacy. The structural confirmation and evaluation for biological applications signify the relevance of such compounds in pharmacological research (P. R. Rodrigues & Satish M. Bhalekar, 2016).
Antimicrobial and Antitumor Activities
Compounds structurally related to (5-Bromopyridin-3-yl)imino-dimethyl-oxo-lambda6-sulfane have been researched for their antimicrobial and antitumor activities. For instance, Shenghui Li et al. (2014) studied 1,8-dioxo-decahydroacridines derivatives bearing the sulfonamide moiety, exhibiting cytotoxic activity against various human tumor cell lines. This highlights the potential of these compounds in developing new therapeutic agents (Shenghui Li et al., 2014).
properties
IUPAC Name |
(5-bromopyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c1-12(2,11)10-7-3-6(8)4-9-5-7/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXQUPUXKIUMSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CC(=CN=C1)Br)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2367875.png)
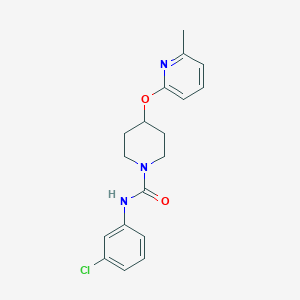

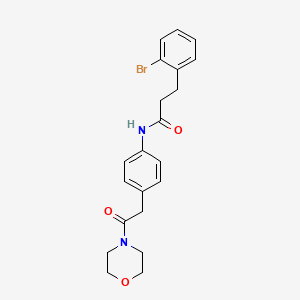
![ethyl 4-{[7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2367880.png)
![N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2367884.png)
![2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2367885.png)
![1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/no-structure.png)
![N-(2-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2367888.png)
